2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is a heterocyclic compound that contains an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It is a white or colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine
- 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine N-oxide
- 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine dihydro derivative
Uniqueness
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is unique due to its specific imidazo[4,5-b]pyridine core structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
2749402-35-3 |
---|---|
Molecular Formula |
C8H11ClN4 |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
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